molecular formula C17H22BrNO4 B1596916 (R)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 706806-75-9

(R)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No. B1596916
M. Wt: 384.3 g/mol
InChI Key: VQWRXYZZPMLJRL-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (R-4-BBr-TBCP) is an organic compound with a unique chemical structure. It belongs to the family of carboxylic acids and is composed of a pyrrolidine ring with a bromobenzyl group attached to the nitrogen atom and a tert-butoxycarbonyl group attached to the carboxyl group. R-4-BBr-TBCP has a wide range of applications in the field of organic synthesis, biochemistry, and drug discovery.

Scientific Research Applications

Synthesis and Chemical Properties

  • Structural Analysis and Conformation : The structural analysis of N-tert-Butoxycarbonyl derivatives reveals insights into the conformational preferences of these compounds. For instance, studies on similar N-tert-butoxycarbonyl compounds have shown that the pyrrolidine ring adopts specific conformations, which are significant for understanding their chemical behavior and potential reactivity in synthetic applications (Rajalakshmi et al., 2013).

  • Oxidative Transformations : The oxidative capabilities of tetrakis(pyridine)silver(II) peroxodisulfate have been utilized for transforming aromatic aldehydes to carboxylic acids, showcasing the potential of using similar compounds in oxidative synthesis and modifications of organic molecules (Firouzabadi et al., 1992).

  • Polymer Synthesis : Research into the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrates the applicability of similar tert-butoxycarbonyl compounds in creating materials with high thermal stability and solubility in polar solvents, which could be beneficial for the development of new polymeric materials (Hsiao et al., 2000).

Applications in Catalysis and Material Science

  • Catalysis : The utilization of pyrrolidine-imine benzyl complexes of zirconium and hafnium in ethylene polymerization catalysis highlights the role of nitrogen-containing ligands in enhancing catalytic efficiency. This suggests potential applications of similar compounds in catalysis, particularly in polymer synthesis (Matsui et al., 2004).

  • Reactive Extraction and Separation Techniques : Studies on the reactive extraction of carboxylic acids using various extractant-diluent systems, including pyridine-carboxylic acids, indicate the importance of selecting appropriate combinations of extractants and diluents for efficient separation processes. This research area might benefit from the chemical properties of similar tert-butoxycarbonyl compounds for the extraction and purification of biochemical compounds (Datta & Kumar, 2014).

properties

IUPAC Name

(2R)-2-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWRXYZZPMLJRL-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375955
Record name Boc-(R)-alpha-(4-bromobenzyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

CAS RN

706806-75-9
Record name 1-(1,1-Dimethylethyl) (2R)-2-[(4-bromophenyl)methyl]-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=706806-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-(R)-alpha-(4-bromobenzyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(R)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(R)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(R)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(R)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.